molecular formula C12H13N3S B6523808 2-(thiomorpholin-4-yl)quinoxaline CAS No. 1136539-07-5

2-(thiomorpholin-4-yl)quinoxaline

Cat. No.: B6523808
CAS No.: 1136539-07-5
M. Wt: 231.32 g/mol
InChI Key: CRITVOAHLVZVRB-UHFFFAOYSA-N
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Description

2-(thiomorpholin-4-yl)quinoxaline is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Biochemical Analysis

Biochemical Properties

2-(Thiomorpholin-4-yl)quinoxaline plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as topoisomerase II, which is essential for DNA replication and cell division . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce cell cycle arrest in cancer cells, particularly breast cancer cells, by inhibiting topoisomerase II and affecting epidermal growth factor receptor (EGFR) activity . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and potentially therapeutic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, the compound’s interaction with topoisomerase II results in the inhibition of DNA replication, leading to cell cycle arrest . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained cellular responses, including prolonged cell cycle arrest and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . Higher doses can lead to toxic or adverse effects, including organ damage and altered metabolic functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can influence its activity and effectiveness, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to influence energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiomorpholin-4-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with thiomorpholine. One common method is the nucleophilic substitution reaction where a halogenated quinoxaline reacts with thiomorpholine under basic conditions. For example, 2-chloroquinoxaline can be reacted with thiomorpholine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(thiomorpholin-4-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(thiomorpholin-4-yl)quinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(thiomorpholin-4-yl)quinoxaline can be compared with other quinoxaline derivatives and thiomorpholine-containing compounds:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis

Properties

IUPAC Name

4-quinoxalin-2-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRITVOAHLVZVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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